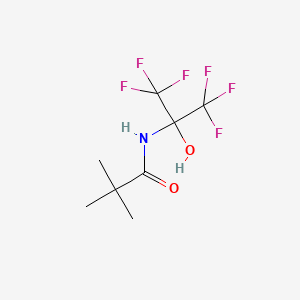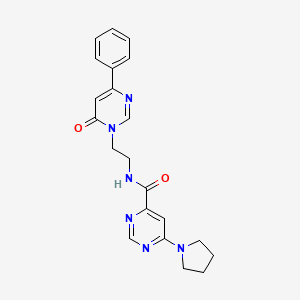
N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1,1,3,3,3-Hexafluoro-2-propanol” is a solution-phase peptide chemistry solvent . It’s also known as HFIP or Hexafluoroisopropanol . It has a molecular weight of 168.04 . It’s a fluorinated polar solvent of high ionizing power .
Molecular Structure Analysis
The molecular structure of “2-Propanone, 1,1,1,3,3,3-hexafluoro-” is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
“1,1,1,3,3,3-Hexafluoro-2-propanol” is known to enhance the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .Physical And Chemical Properties Analysis
“1,1,1,3,3,3-Hexafluoro-2-propanol” has a refractive index of n20/D 1.275 (lit.), boiling point of 59 °C (lit.), melting point of -4 °C (lit.), and a density of 1.596 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Dermatological Applications
Research on fluorinated topical corticosteroids, such as fluocinonide, demonstrates the utility of fluorinated compounds in treating inflammatory dermatoses. These compounds are incorporated into specially formulated bases to enhance their efficacy against conditions like psoriasis and eczema, suggesting a potential dermatological application for similarly structured chemicals (Brogden, Speight, & Avery, 2012).
Biochemistry and Safety of Acrylamide
The comprehensive review by Friedman (2003) on acrylamide, a compound used in polyacrylamide synthesis, highlights the importance of understanding the chemistry, biochemistry, metabolism, and toxicology of chemicals used industrially and their presence in food. This extensive evaluation points to the necessity of exploring similar aspects for any chemical, including "N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pivalamide," especially regarding its safety and environmental impact (Friedman, 2003).
Antiviral Pharmacology
The study of acyclic nucleoside phosphonate analogues, like cidofovir and adefovir, offers a glimpse into the development and clinical potential of antiviral agents against a range of viral infections. These compounds' mechanisms, involving interactions with viral DNA polymerase, provide a model for exploring new antiviral chemistries, possibly including the application of "this compound" (Naesens et al., 1997).
Alzheimer's Disease Diagnostics
The development of amyloid imaging ligands for Alzheimer's disease, as reviewed by Nordberg (2007), underscores the significance of specific chemical structures in diagnosing and understanding neurological conditions. This indicates a potential research pathway for exploring how novel compounds can be applied in medical diagnostics (Nordberg, 2007).
Water Treatment and Desalination
Gohil and Ray's (2017) review on semi-aromatic polyamide thin-film composite membranes through interfacial polymerization for water treatment and desalination highlights the critical role of chemical innovations in environmental applications. This suggests a potential interest in examining "this compound" for similar uses (Gohil & Ray, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F6NO2/c1-5(2,3)4(16)15-6(17,7(9,10)11)8(12,13)14/h17H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVCXURLIDRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2755785.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride](/img/structure/B2755788.png)



![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide;hydrochloride](/img/structure/B2755793.png)


![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B2755800.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2755805.png)
amine dihydrochloride](/img/structure/B2755806.png)